

Detailed Experimental Protocol: Synthesis of 2-Chloro-6-hydroxynicotinic Acid

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Compound of Interest

Compound Name: 2-Chloro-6-hydroxynicotinic acid

CAS No.: 38025-90-0

Cat. No.: B1415092

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Abstract & Strategic Overview

This application note details the regioselective synthesis of **2-chloro-6-hydroxynicotinic acid** (CAS: 38025-90-0), a critical scaffold in the development of MEK inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). The protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy starting from the commercially available 2,6-dichloronicotinic acid.[1]

Core Synthetic Challenge: Regioselectivity

The primary challenge in this synthesis is differentiating between the C2 and C6 chlorine atoms.[2]


- C2 Position: Sterically hindered by the adjacent carboxylic acid group (C3) but electronically activated by the inductive effect of the nitrogen and the carboxylate.
- C6 Position: Less sterically hindered and accessible for nucleophilic attack.[3]

Under controlled basic hydrolysis conditions, the C6-chlorine is preferentially displaced by the hydroxide ion, yielding the desired 6-hydroxy isomer (which exists in equilibrium with its 6-

pyridone tautomer). This protocol is optimized to maximize this regioselectivity while minimizing the formation of the 2-hydroxy byproduct or the 2,6-dihydroxy impurity.

Reaction Scheme & Pathway Analysis

The following diagram illustrates the reaction pathway and the tautomeric equilibrium of the product.

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Figure 1: Reaction scheme highlighting the regioselective hydrolysis pathway and tautomeric equilibrium.

Materials & Equipment

Reagents



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Equipment

- Reaction Vessel: 250 mL Round-bottom flask (RBF) with 24/40 joint.
- Temperature Control: Oil bath with magnetic stirrer-hotplate and temperature probe.
- Condenser: Reflux condenser (water-cooled).
- Filtration: Buchner funnel, filter paper (Whatman No. 1), and vacuum pump.^[1]
- Analysis: HPLC (C18 column), NMR (DMSO-d6).

Experimental Protocol

Step 1: Nucleophilic Substitution (Hydrolysis)

Objective: Selectively hydrolyze the C6-Cl bond.

- Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar.
- Charging: Add 10.0 g (52.1 mmol) of 2,6-dichloronicotinic acid to the flask.
- Solvent Preparation: In a separate beaker, dissolve 8.3 g (208 mmol, 4.0 equiv) of NaOH in 100 mL of deionized water.
 - Note: 4.0 equivalents are used to neutralize the carboxylic acid (1 eq) and provide excess hydroxide for the substitution (3 eq) to drive the reaction to completion.

- Addition: Slowly add the NaOH solution to the RBF. The solid acid will dissolve, forming the sodium salt.^[1]
- Reaction: Attach the reflux condenser. Heat the mixture to reflux (approx. 100 °C) with vigorous stirring.
- Monitoring: Maintain reflux for 8–12 hours.
 - Checkpoint: Monitor by HPLC or TLC (Mobile phase: MeOH/DCM 1:9 with trace acetic acid). Look for the disappearance of the starting material ($R_f \sim 0.6$) and the appearance of the more polar product ($R_f \sim 0.2$).

Step 2: Workup and Isolation

Objective: Precipitate the free acid form of the product.

- Cooling: Allow the reaction mixture to cool to room temperature (20–25 °C).
- Filtration (Clarification): If the solution is cloudy or contains insoluble impurities, filter through a celite pad.^[1]
- Acidification: Place the reaction flask in an ice bath (0–5 °C). Slowly add concentrated HCl dropwise with stirring.
 - Caution: Exothermic reaction. Monitor internal temperature; keep below 20 °C.
- Precipitation: Continue adding HCl until the pH reaches 1.0–2.0. A thick white to off-white precipitate will form.
- Aging: Stir the slurry at 0–5 °C for 30 minutes to ensure complete precipitation.
- Collection: Filter the solid using a Buchner funnel.
- Washing: Wash the filter cake with 2 x 20 mL of ice-cold water to remove excess NaCl and HCl.

Step 3: Purification

Objective: Remove trace 2-hydroxy isomer and unreacted starting material.

- Reslurry: Transfer the wet cake to a clean flask and add 50 mL of water. Heat to 80 °C for 30 minutes.
- Cool & Filter: Cool to room temperature and filter. (The 2-chloro-6-hydroxy isomer is sparingly soluble in cold water, while some impurities may remain in solution).
- Recrystallization (Optional for High Purity): If HPLC purity is <98%, recrystallize from Methanol/Water (1:1).[1] Dissolve in hot methanol, add hot water until turbid, then cool slowly.
- Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours.

Expected Yield: 6.5 – 7.5 g (72–83%) Appearance: White to pale yellow crystalline powder.

Process Workflow Diagram



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Figure 2: Step-by-step operational workflow for the synthesis.

Analytical Validation

To confirm the identity of the product and distinguish it from the 2-hydroxy isomer, ¹H NMR is the primary tool.[1]

1H NMR Specification (DMSO-d6, 400 MHz)



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Differentiation Key:

- **2-Chloro-6-hydroxynicotinic acid (Target):** The coupling constant between H4 and H5 is typically 8.0–8.5 Hz (characteristic of vicinal protons on the pyridine ring). The H5 proton appears significantly upfield (~6.7 ppm) due to the electron-donating effect of the oxygen at C6 (or the pyridone character).
- **2-Hydroxy-6-chloronicotinic acid (Impurity):** If the hydrolysis occurred at C2, the symmetry and shifts would differ slightly, but the key is the NOE interaction. In the target molecule, NOE would be observed between the NH (if visible) and H5.[1]

Troubleshooting & Optimization



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 - Title: Method for the production of 2,6-dichloro-5-fluoronicotinic acid.[4][5]
 - Context: Describes analogous hydrolysis conditions for chloronicotinic acids using sulfuric acid or sodium hydroxide.
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- Title: **2-Chloro-6-hydroxynicotinic acid** (CAS 38025-90-0) Entry.[6][7][8][9][10]
- Context: Physical properties and tautomer identification.[11]
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